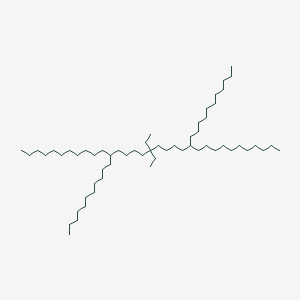
17,17-Diethyl-12,22-diundecyltritriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17,17-Diethyl-12,22-diundecyltritriacontane is a long-chain hydrocarbon with the molecular formula C59H120 It is a synthetic compound characterized by its complex structure, which includes multiple ethyl and undecyl groups attached to a tritriacontane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17,17-Diethyl-12,22-diundecyltritriacontane typically involves multi-step organic reactions. One common method includes the alkylation of tritriacontane with ethyl and undecyl halides in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance efficiency and reduce costs. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation reactions. The process is typically conducted in large reactors with precise control over temperature and pressure to optimize the reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium. This can result in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine gas under UV light.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
17,17-Diethyl-12,22-diundecyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the development of lubricants and surfactants due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 17,17-Diethyl-12,22-diundecyltritriacontane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially facilitating the transport of hydrophobic drugs across cell membranes.
Comparación Con Compuestos Similares
Tritriacontane: A straight-chain hydrocarbon with the formula C33H68.
17,17-Diethyltritriacontane: A similar compound with fewer undecyl groups.
Uniqueness: 17,17-Diethyl-12,22-diundecyltritriacontane is unique due to its multiple ethyl and undecyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its hydrophobicity and potential for specialized applications compared to simpler hydrocarbons like tritriacontane.
Propiedades
Número CAS |
72936-30-2 |
|---|---|
Fórmula molecular |
C59H120 |
Peso molecular |
829.6 g/mol |
Nombre IUPAC |
17,17-diethyl-12,22-di(undecyl)tritriacontane |
InChI |
InChI=1S/C59H120/c1-7-13-17-21-25-29-33-37-41-49-57(50-42-38-34-30-26-22-18-14-8-2)53-45-47-55-59(11-5,12-6)56-48-46-54-58(51-43-39-35-31-27-23-19-15-9-3)52-44-40-36-32-28-24-20-16-10-4/h57-58H,7-56H2,1-6H3 |
Clave InChI |
ZOLDEFUPZIBBGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCC)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


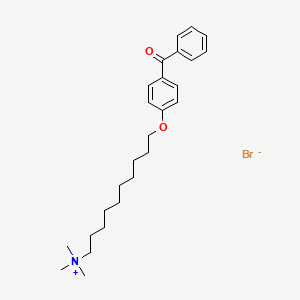
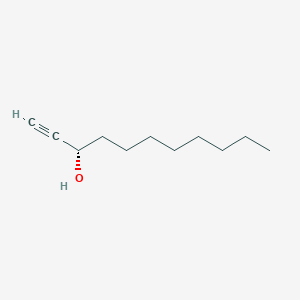
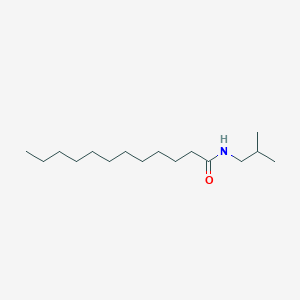

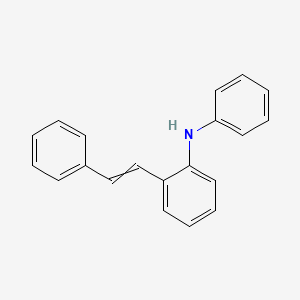
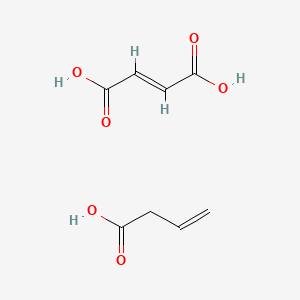
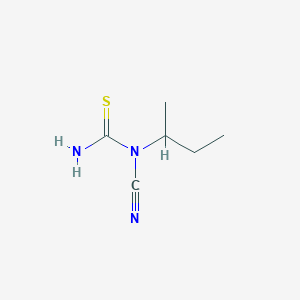
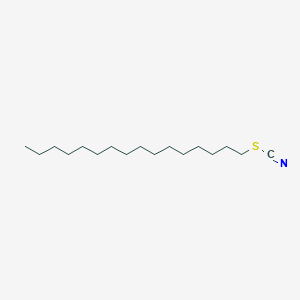
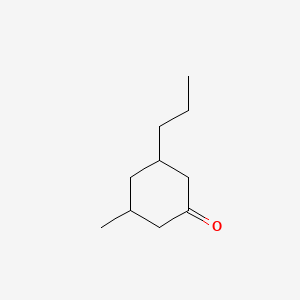
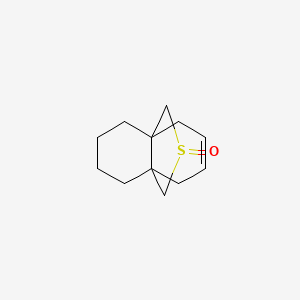

![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)

